molecular formula C27H40O5 B1259260 Scalarin

Scalarin

Cat. No. B1259260
M. Wt: 444.6 g/mol
InChI Key: VLFJWLVMFJQJEU-HWOCEHATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scalarin is a scalarane sesterterpenoid lactone, a metabolite of marine sponges of the family Thorectidae (order dictyoceratida). It has a role as a metabolite.

Scientific Research Applications

Scalarin's Chemical Structure and Isolation

  • Alkylated Scalarins from Marine Sponges : Kashman and Zviely (1979) isolated new alkylated scalarins from Dysidea herbacea and suggested structures based on spectral data (Kashman & Zviely, 1979).

  • Scalarane Sesterterpenes Identification : Cimino et al. (1977) identified scalarane sesterterpenes, including scalarin, from the sponge Spongia nitens, providing detailed stereochemistry (Cimino, de Stefano, Minale, & Trivellone, 1977).

  • 19-Methoxy-Scalarin Configuration Determination : A study by Li Min-y (2004) on 19-methoxy-scalarin from Hyrtios erectus determined its structure using NMR spectroscopy (Li Min-y, 2004).

Scalarin's Applications in Cancer Research

  • Inhibition of RAGE in Pancreatic Cancer : Guzmán et al. (2018) found that Scalarin inhibits the receptor for advanced glycation end products (RAGE) and autophagy in pancreatic cancer cell lines, suggesting its potential as a therapeutic agent (Guzmán, Pitts, Diaz, & Wright, 2018).

Additional Research on Scalarin

  • Scalarolide and Scalarin in Sponges : Cambie et al. (1999) verified the structures of scalarolide and scalarin from Cacospongia and Ircinia sponges (Cambie, Rickard, Rutledge, & Yang, 1999).

  • Scalarane Sesterterpenes in Hyrtios Erecta : Yu et al. (2005) isolated five new scalarane sesterterpenes, including 12-epi-scalarin, from the South China Sea sponge Hyrtios erecta, providing insights into their structure (Yu, Bi, & Guo, 2005).

  • Scalarimides in Spongia sp. : A 2022 study by Shin, Lee, and Lee on Spongia sp. identified scalarane-type alkaloids, including scalarin derivatives, highlighting their antimicrobial properties (Shin, Lee, & Lee, 2022).

properties

Molecular Formula

C27H40O5

Molecular Weight

444.6 g/mol

IUPAC Name

[(1R,5aS,5bR,7aS,11aS,11bR,13S,13aS,13bR)-1-hydroxy-5b,8,8,11a,13a-pentamethyl-3-oxo-5,5a,6,7,7a,9,10,11,11b,12,13,13b-dodecahydro-1H-phenanthro[2,1-e][2]benzofuran-13-yl] acetate

InChI

InChI=1S/C27H40O5/c1-15(28)31-20-14-19-25(4)12-7-11-24(2,3)17(25)10-13-26(19,5)18-9-8-16-21(27(18,20)6)23(30)32-22(16)29/h8,17-21,23,30H,7,9-14H2,1-6H3/t17-,18-,19+,20-,21+,23+,25-,26-,27+/m0/s1

InChI Key

VLFJWLVMFJQJEU-HWOCEHATSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2[C@]3(CCCC([C@@H]3CC[C@]2([C@H]4[C@]1([C@H]5[C@@H](OC(=O)C5=CC4)O)C)C)(C)C)C

Canonical SMILES

CC(=O)OC1CC2C3(CCCC(C3CCC2(C4C1(C5C(OC(=O)C5=CC4)O)C)C)(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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